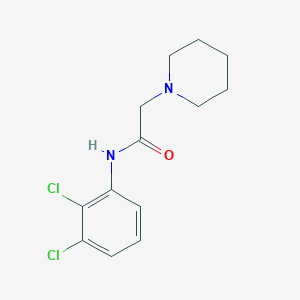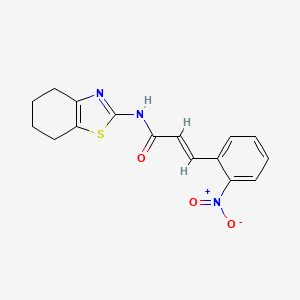![molecular formula C17H15NO3S B5853800 2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide](/img/structure/B5853800.png)
2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide
説明
2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide, also known as MTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MTB is a derivative of 2-hydroxybenzamide and contains a methylthio group and an acryloyl group. In
作用機序
The mechanism of action of 2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide is not fully understood, but it is believed to act through multiple pathways. One study suggests that 2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide inhibits the NF-κB pathway, which is involved in inflammation and cancer cell growth. Another study suggests that 2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide activates the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide has been found to have antioxidant properties and can protect against oxidative stress. 2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide has also been shown to regulate glucose metabolism and improve insulin sensitivity in diabetic mice.
実験室実験の利点と制限
2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide has several advantages for lab experiments, including its low toxicity and easy synthesis. However, one limitation is its poor solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide. One area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as a cancer treatment, particularly in combination with other therapies. Additionally, further research is needed to fully understand the mechanism of action of 2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide and its potential side effects.
合成法
2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide can be synthesized through a multi-step process involving the reaction of 2-hydroxybenzamide with thionyl chloride to form 2-chlorobenzamide. The resulting compound is then reacted with sodium methylthiolate to introduce the methylthio group. Finally, the acryloyl group is added through a Michael addition reaction with acryloyl chloride.
科学的研究の応用
2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide has shown potential in various scientific research applications. One study found that 2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in macrophages. Another study found that 2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide can inhibit the growth of cancer cells in vitro and in vivo, potentially making it a promising candidate for cancer treatment.
特性
IUPAC Name |
2-hydroxy-N-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-22-13-9-6-12(7-10-13)8-11-16(20)18-17(21)14-4-2-3-5-15(14)19/h2-11,19H,1H3,(H,18,20,21)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNQFQUPEYSAQY-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326475 | |
| Record name | 2-hydroxy-N-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24793555 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-hydroxy-N-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]benzamide | |
CAS RN |
690964-41-1 | |
| Record name | 2-hydroxy-N-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2,4-difluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5853726.png)



![2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5853754.png)

![3-[1-(5-chloro-2-hydroxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5853767.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5853782.png)




